

Physical and chemical properties of Benzoyl-1,1,1-Trifluoroacetone

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Compound of Interest

Compound Name: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Cat. No.: B154133

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An In-depth Technical Guide to Benzoyl-1,1,1-Trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzoyl-1,1,1-trifluoroacetone, also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. This document details its spectral characteristics, a common synthesis protocol, and its significant chemical behaviors, making it a valuable resource for professionals in chemical research and drug discovery.

Core Physical and Chemical Properties

Benzoyl-1,1,1-trifluoroacetone is a yellow, crystalline solid at room temperature.^{[1][2]} Its key physical and chemical identifiers and properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

| Identifier | Value |
|-------------------|------------------------------------------------------------------------------|
| IUPAC Name | 4,4,4-trifluoro-1-phenylbutane-1,3-dione[3] |
| Synonyms | Benzoyltrifluoroacetone, BTA, 1-Phenyl-4,4,4-trifluoro-1,3-butanedione[4][5] |
| CAS Number | 326-06-7[6] |
| Molecular Formula | C ₁₀ H ₇ F ₃ O ₂ [6] |
| Molecular Weight | 216.16 g/mol [3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F[3] |
| InChI Key | VVXLFFIFNVKFBD-UHFFFAOYSA-N[7] |

Table 2: Physicochemical Data

| Property | Value |
|-----------------------|----------------------------------------------------|
| Melting Point | 38-40 °C |
| Boiling Point | 224 °C |
| Density | 1.113 g/cm ³ [8] |
| Solubility in Water | Sparingly soluble (0.24 g/L at 25°C)[8] |
| Solubility in Ethanol | Soluble (25 mg/mL in 95% ethanol) |
| Flash Point | 99 °C (210.2 °F) - closed cup |
| Appearance | White to cream or pale yellow crystalline solid[2] |

Spectroscopic Data

The structural elucidation of Benzoyl-1,1,1-trifluoroacetone is supported by various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Summary of Spectroscopic Data

| Technique | Key Data Points |
|----------------------------|---------------------------------------------------------------------------|
| ¹ H NMR | Data available, refer to spectral databases.[9] |
| ¹³ C NMR | Data available, refer to spectral databases.[7] |
| Mass Spectrometry (EI) | Key fragments (m/z): 105 (benzoyl cation), 77 (phenyl cation), 51.[5][10] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibrations for ketones.[11][12] |

Experimental Protocols

Synthesis of Benzoyl-1,1,1-Trifluoroacetone via Claisen Condensation

A common method for the synthesis of β -diketones like Benzoyl-1,1,1-trifluoroacetone is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Materials:

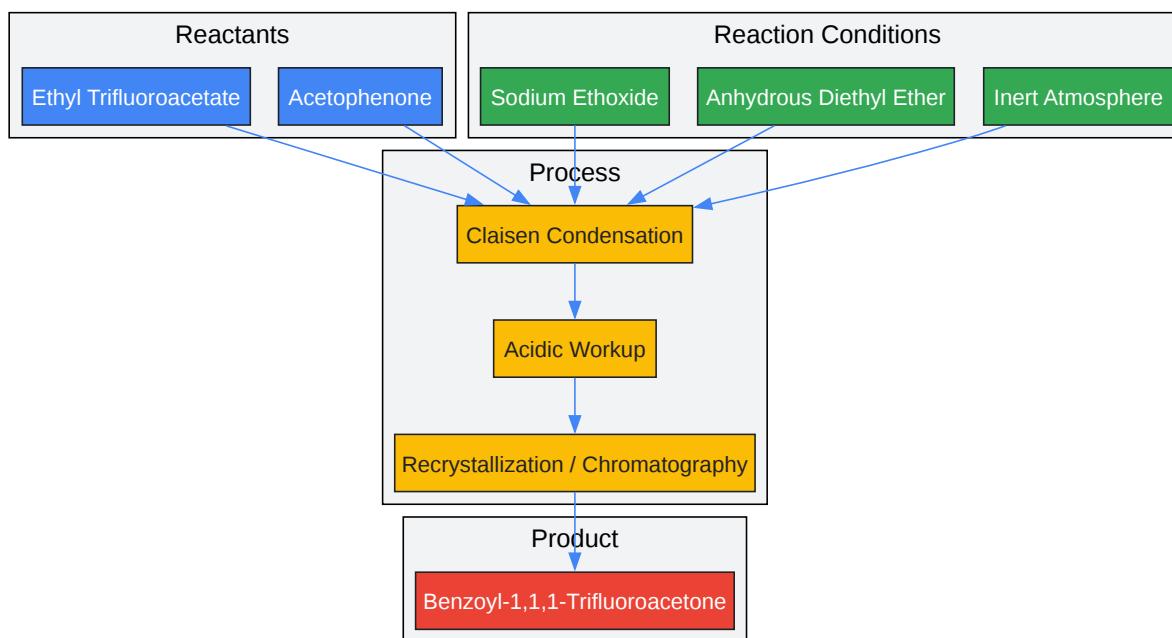
- Ethyl trifluoroacetate
- Acetophenone
- Sodium ethoxide (or another suitable strong base)
- Anhydrous diethyl ether (or another suitable aprotic solvent)
- Hydrochloric acid (for workup)

Procedure:

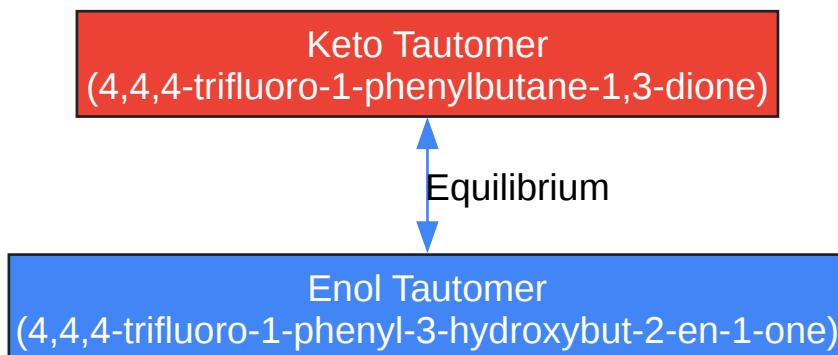
- A solution of acetophenone in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

- Sodium ethoxide is added to the flask, and the mixture is stirred.
- Ethyl trifluoroacetate is added dropwise to the stirred suspension from the dropping funnel.
- After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure the completion of the reaction.
- The reaction mixture is then cooled to room temperature and quenched by pouring it into a mixture of ice and hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure Benzoyl-1,1,1-trifluoroacetone.

Synthesis Workflow of Benzoyl-1,1,1-Trifluoroacetone



Keto-Enol Tautomerism



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